cyclohexyl{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methanone
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Overview
Description
3-CYCLOHEXANECARBONYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOLE is a complex organic compound that features a cyclohexane ring, a carbonyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXANECARBONYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOLE typically involves multiple steps, including the formation of the indole core, the attachment of the cyclohexanecarbonyl group, and the incorporation of the 4-methylphenoxypropyl side chain. Common synthetic routes may involve:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone or aldehyde to form the indole core.
Etherification: The attachment of the 4-methylphenoxypropyl side chain can be accomplished through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOHEXANECARBONYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-diones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-CYCLOHEXANECARBONYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOLE has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its indole core, which is a common pharmacophore in many drugs.
Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, particularly those involving indole derivatives.
Mechanism of Action
The mechanism of action of 3-CYCLOHEXANECARBONYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOLE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-CYCLOHEXANECARBONYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-PYRROLE: Similar structure but with a pyrrole ring instead of an indole.
3-CYCLOHEXANECARBONYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-BENZIMIDAZOLE: Contains a benzimidazole ring instead of an indole.
Uniqueness
3-CYCLOHEXANECARBONYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOLE is unique due to its combination of a cyclohexane ring, a carbonyl group, and an indole moiety. This combination imparts specific chemical and physical properties that can be leveraged in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H29NO2 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
cyclohexyl-[1-[3-(4-methylphenoxy)propyl]indol-3-yl]methanone |
InChI |
InChI=1S/C25H29NO2/c1-19-12-14-21(15-13-19)28-17-7-16-26-18-23(22-10-5-6-11-24(22)26)25(27)20-8-3-2-4-9-20/h5-6,10-15,18,20H,2-4,7-9,16-17H2,1H3 |
InChI Key |
UOYKWOPFKRSJTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C(=O)C4CCCCC4 |
Origin of Product |
United States |
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